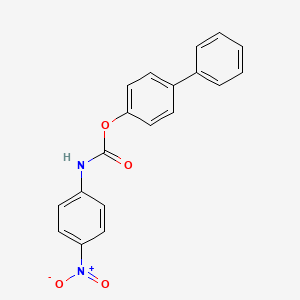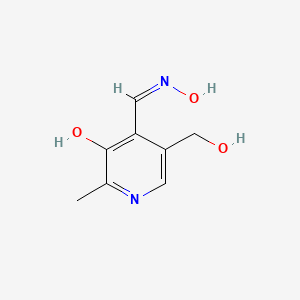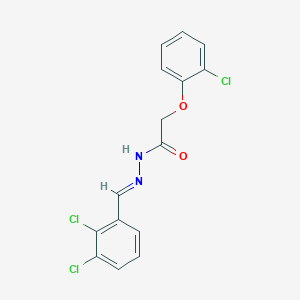
1-(2,4,6-Trinitrophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trinitrophenyl)piperidine is a chemical compound with the molecular formula C11H12N4O6. It is characterized by the presence of a piperidine ring attached to a 2,4,6-trinitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitrophenyl)piperidine typically involves the nitration of phenylpiperidine derivatives. One common method includes the reaction of phenylpiperidine with nitric acid under controlled temperature conditions. For example, 2,4,6-trinitrophenyl-1,3,4-oxadiazole derivatives are synthesized by adding the precursor compound to 100% nitric acid at -5°C and maintaining the temperature for several hours .
Industrial Production Methods
the general approach involves scaling up laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential energetic properties .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trinitrophenyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a nitro group with a nucleophile, such as piperidine, under basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of bases like sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Aromatic Substitution: The major product is the substituted piperidine derivative with the nucleophile replacing one of the nitro groups.
Reduction: The major product is the corresponding amino derivative of this compound.
Scientific Research Applications
1-(2,4,6-Trinitrophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of heat-resistant and insensitive explosives.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trinitrophenyl)piperidine involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound undergoes substitution reactions where nucleophiles attack the electron-deficient aromatic ring, leading to the replacement of nitro groups.
Reduction: The nitro groups are reduced to amino groups, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-(2,4,6-Trinitrophenyl)piperidine can be compared with other similar compounds, such as:
2,2’,4,4’,6,6’-Hexanitrostilbene (HNS): Known for its exceptional thermal stability and low sensitivity.
2,5-Bis-(2,4,6-Trinitrophenyl)-1,3,4-Oxadiazole (DPO): Another energetic material with similar properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a trinitrophenyl group, which imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
67263-27-8 |
|---|---|
Molecular Formula |
C11H12N4O6 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-(2,4,6-trinitrophenyl)piperidine |
InChI |
InChI=1S/C11H12N4O6/c16-13(17)8-6-9(14(18)19)11(10(7-8)15(20)21)12-4-2-1-3-5-12/h6-7H,1-5H2 |
InChI Key |
PELVDFPFGQPDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)



![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)

![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)

